2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core, a piperidine ring, and a chlorinated pyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and piperidine-containing molecules. Examples are:
- 2-{1-[(5-Methylpyridin-2-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole
- 2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-thiazole
Uniqueness
What sets 2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
2-[1-(6-chloro-5-methylpyridin-3-yl)sulfonylpiperidin-2-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-10-13(11-20-17(12)19)26(23,24)22-9-5-4-7-15(22)18-21-14-6-2-3-8-16(14)25-18/h2-3,6,8,10-11,15H,4-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPGBFXTZVDAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCCC2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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